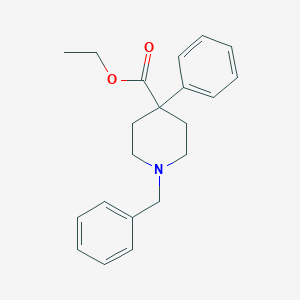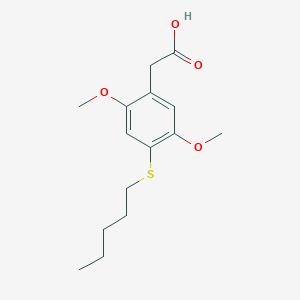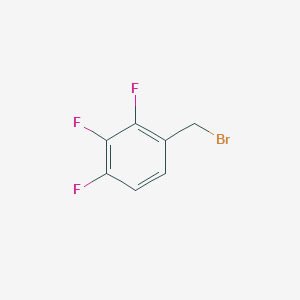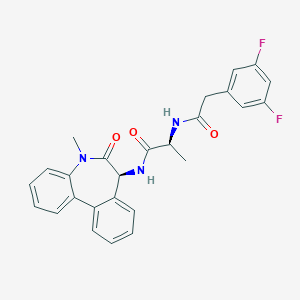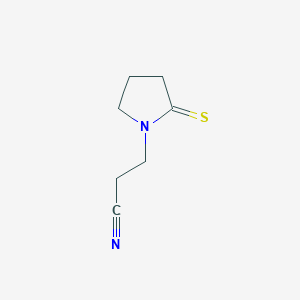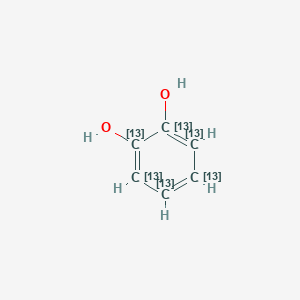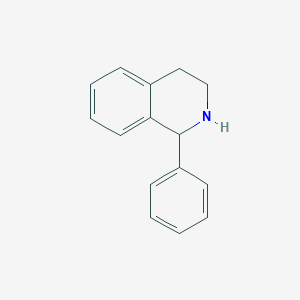![molecular formula C9H9NO B142686 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 130536-45-7](/img/structure/B142686.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxirenoquinolines and is known for its unique chemical structure and properties. In
Mechanism Of Action
The mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is not fully understood. However, studies have shown that this compound acts on various molecular targets, including protein kinases, enzymes, and receptors. It has been suggested that the anti-cancer properties of this compound may be due to its ability to inhibit cell proliferation and induce cell death.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the adenosine A1 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of research is the development of novel synthetic methods that can produce this compound more efficiently. Another area of research is the identification of the molecular targets and mechanisms of action of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an arylamine and an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then oxidized to form the final product, 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of enzymes.
Scientific Research Applications
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
130536-45-7 |
|---|---|
Product Name |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
InChI Key |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
synonyms |
5,6-EPOXY5,6,7,8-TETRAHYDROQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





